molecular formula C₂₆H₃₆D₈NNaO₇S B1147707 Taurocholic Acid-d8 Sodium Salt CAS No. 1351996-69-4

Taurocholic Acid-d8 Sodium Salt

Cat. No. B1147707
M. Wt: 545.73
InChI Key:
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Description

Synthesis Analysis

The synthesis of Taurocholic Acid-d8 Sodium Salt is not explicitly detailed in the available literature. However, the purification and preparation of sodium taurocholate, its non-deuterated counterpart, involve methods that could be adapted for producing its deuterated version. These methods may include chemical synthesis from cholic acid, followed by conjugation with taurine, and subsequent substitution of hydrogen atoms with deuterium. The precise synthesis approach would aim to ensure high purity and yield of the product while maintaining the structural integrity of the taurocholic acid molecule (Anderson, 1962).

Molecular Structure Analysis

The molecular structure of Taurocholic Acid-d8 Sodium Salt closely resembles that of sodium taurocholate, with the primary difference being the presence of deuterium atoms. Sodium taurocholate itself has a complex structure characterized by a steroid nucleus, a side chain terminating in a carboxyl group conjugated with taurine, and a sodium ion. This structure is crucial for its role in forming micelles, which are essential for the solubilization and transport of lipids in the bile. The introduction of deuterium atoms is likely to have minimal impact on the overall structure and function of the molecule, maintaining its ability to form bilayer structures and interact with lipid molecules (Campanelli et al., 1991).

Chemical Reactions and Properties

Taurocholic Acid-d8 Sodium Salt participates in chemical reactions similar to those of its non-deuterated form. These reactions primarily involve its role in the emulsification of fats and the formation of micelles in aqueous solutions. The presence of deuterium atoms may slightly alter the reaction kinetics due to the isotope effect, which could influence the rate at which taurocholic acid interacts with lipids and other molecules in biological systems. However, the fundamental chemical properties and functions remain consistent with those of the non-deuterated form, making Taurocholic Acid-d8 Sodium Salt a valuable tool for tracing and studying bile acid pathways and interactions in greater detail.

Physical Properties Analysis

The physical properties of Taurocholic Acid-d8 Sodium Salt, such as solubility, melting point, and crystallization behavior, are expected to be similar to those of sodium taurocholate, with slight variations due to the presence of deuterium. For instance, the crystallization of sodium taurocholate from ethanol depends critically on the water content of the system, and similar conditions would apply to its deuterated counterpart. Adjustments in experimental conditions might be required to account for the subtle differences in physical behavior introduced by the deuterium atoms (Pope, 1967).

Chemical Properties Analysis

The chemical properties of Taurocholic Acid-d8 Sodium Salt, such as its ability to form micelles and interact with lipids, are fundamental to its role in bile. Studies on sodium taurocholate have shown it forms micelles in aqueous solutions, a property crucial for the digestion and absorption of fats. These micelles encapsulate fat molecules, making them more soluble in the aqueous environment of the intestine. The deuterated version retains these chemical properties, making it particularly useful for studies aimed at understanding the micellar phase behavior and interactions with various molecules in biological systems (Funasaki et al., 2004).

Scientific Research Applications

Hepatitis B and D Virus Research

Taurocholic Acid-d8 Sodium Salt has implications in the research of hepatitis B and D viruses. The sodium taurocholate cotransporting polypeptide (NTCP), a key bile acid transporter in the liver, also acts as a receptor for viral entry of hepatitis B virus (HBV) and hepatitis D virus (HDV). Studies have shown that certain variants of NTCP, such as the p.Ser267Phe variant, exhibit a reduced ability to support HBV and HDV infection and taurocholic acid uptake, advancing our understanding of NTCP-mediated viral infections (Liu et al., 2018). Additionally, mutations of NTCP residues crucial for bile salts binding severely impair viral infection by HDV and HBV, indicating a potential overlap in molecular determinants for viral entry and bile salts uptake by NTCP (Yan et al., 2014). Moreover, a study has shown that primary biliary acids can inhibit NTCP-mediated HDV entry into hepatocytes, suggesting the possibility of modulating the BA pool to affect HDV infection of hepatocytes (Pereira et al., 2015).

Bile Salt-Water Systems and Micelle Formation

Research has explored the phase behavior of binary sodium bile salt-water systems, including sodium taurocholate, in various concentration ranges. These studies utilize techniques like polarizing microscopy, 2H NMR, and small-angle X-ray scattering (SAXS) to investigate the formation of hexagonal liquid crystals and the aggregation behavior in isotropic micellar solutions of these bile salts (Marques et al., 2000). Additionally, the micelle formation of sodium glyco- and taurocholates and their solubilization of cholesterol into micelles have been studied, offering insights into the critical micelle concentration, aggregation number, and the Gibbs energy change for solubilization (Matsuoka et al., 2003).

Potential in Drug Delivery and Chemotherapy

Taurocholic Acid-d8 Sodium Salt has potential implications in drug delivery and chemotherapy. For example, sodium taurocholate (NaTC) has been investigated for its ability to enhance the bioavailability and anti-tumor efficacy of docetaxel (DCT) upon rectal administration. Research indicates that nanomicelles containing bile salt can significantly enhance DCT internalization across the rectal mucosa, potentially offering a method for improving the bioavailability and chemotherapeutic profile of DCT (Kim et al., 2014).

Safety And Hazards

Taurocholic Acid-d8 Sodium Salt is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, avoid dust formation, and not to ingest, smoke, or breathe vapors or spray mist .

properties

CAS RN

1351996-69-4

Product Name

Taurocholic Acid-d8 Sodium Salt

Molecular Formula

C₂₆H₃₆D₈NNaO₇S

Molecular Weight

545.73

synonyms

2-[[(3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid-d8 Sodium Salt;  3α,7α,12α-Trihydroxy-5β-cholanic Acid-24-taurine-d8 Sodium Salt;  Cholaic Acid-d8 Sodium Salt;  Cholic Acid-d8 Taurine Sodium Salt;  Cholyltaurine-d8 Sodi

Origin of Product

United States

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